molecular formula C12H19N3 B1527553 (1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine CAS No. 890652-01-4

(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine

Cat. No.: B1527553
CAS No.: 890652-01-4
M. Wt: 205.3 g/mol
InChI Key: ICZUYTKVOMHSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine is a compound that features a cyclohexane ring substituted with a pyridin-3-ylmethyl group and two amine groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1,4-diamine and pyridin-3-ylmethyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: Cyclohexane-1,4-diamine is reacted with pyridin-3-ylmethyl chloride in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The amine groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,4-diamine: A simpler analog without the pyridin-3-ylmethyl group.

    Pyridin-3-ylmethylamine: Contains the pyridin-3-ylmethyl group but lacks the cyclohexane ring.

    N1-[(pyridin-3-yl)methyl]cyclohexane-1,2-diamine: Similar structure but with amine groups at different positions.

Uniqueness

(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine is unique due to the specific positioning of the amine groups and the presence of the pyridin-3-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-N-(pyridin-3-ylmethyl)cyclohexane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-2,7-8,11-12,15H,3-6,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZUYTKVOMHSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801223174
Record name trans-N1-(3-Pyridinylmethyl)-1,4-cyclohexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890652-01-4
Record name trans-N1-(3-Pyridinylmethyl)-1,4-cyclohexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine
Reactant of Route 2
Reactant of Route 2
(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine
Reactant of Route 3
Reactant of Route 3
(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine
Reactant of Route 4
Reactant of Route 4
(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine
Reactant of Route 5
Reactant of Route 5
(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine
Reactant of Route 6
Reactant of Route 6
(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.